2-(benzenesulfonyl)-N'-hydroxyethanimidamide is an organic compound that features a sulfonamide functional group attached to a hydroxyethanimidamide moiety. This compound is of interest due to its potential therapeutic applications and its role in various chemical reactions. The presence of the benzenesulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.
The compound can be synthesized through various methods, typically involving the reaction of benzenesulfonyl chloride with hydroxyethanimidamide. Its structural characteristics and properties have been documented in chemical databases such as PubChem and BenchChem, which provide detailed information about its molecular structure, synthesis, and applications.
2-(benzenesulfonyl)-N'-hydroxyethanimidamide is classified under sulfonamides, which are compounds containing a sulfonamide group (-SO2NH2). This classification is significant as sulfonamides are widely used in medicinal chemistry for their antibacterial properties.
The synthesis of 2-(benzenesulfonyl)-N'-hydroxyethanimidamide can be achieved through several methods:
The molecular structure of 2-(benzenesulfonyl)-N'-hydroxyethanimidamide can be represented by its chemical formula . It contains:
C(C(=O)N(O)C)S(=O)(=O)C1=CC=CC=C1
XQFZVJZLQZKJQF-UHFFFAOYSA-N
2-(benzenesulfonyl)-N'-hydroxyethanimidamide can participate in various chemical reactions, including:
The mechanism of action for 2-(benzenesulfonyl)-N'-hydroxyethanimidamide primarily involves its interaction with biological targets:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: